molecular formula C12H11Cl2N5O2S B11034071 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B11034071
M. Wt: 360.2 g/mol
InChI Key: WYXRVQXVAROURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamimidamido Group: This step might involve the reaction of the thiazole intermediate with guanidine derivatives.

    Attachment of the Dichlorophenyl Group: This can be done via nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: This step might involve acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the acetamide moiety.

    Reduction: Reduction reactions could target the carbamimidamido group or the thiazole ring.

    Substitution: The dichlorophenyl group might participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound might be used in the development of new polymers, coatings, or other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dichlorophenyl group in 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3,5-dichlorophenyl)acetamide might confer unique properties, such as increased hydrophobicity or specific interactions with biological targets, compared to similar compounds.

Properties

Molecular Formula

C12H11Cl2N5O2S

Molecular Weight

360.2 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C12H11Cl2N5O2S/c13-5-1-6(14)3-7(2-5)17-9(20)4-8-10(21)18-12(22-8)19-11(15)16/h1-3,8H,4H2,(H,17,20)(H4,15,16,18,19,21)

InChI Key

WYXRVQXVAROURU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.